3-Bromo-2,4-difluorobenzaldehyde
Overview
Description
3-Bromo-2,4-difluorobenzaldehyde is an aromatic compound with the molecular formula C7H3BrF2O. It is characterized by the presence of bromine and two fluorine atoms attached to a benzene ring, along with an aldehyde functional group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
3-Bromo-2,4-difluorobenzaldehyde is a significant fluorinated benzene liquid crystal intermediate . The primary targets of this compound are the liquid crystal components in the display devices .
Mode of Action
The fluorine atoms in the structure of this compound replace the hydrogen atoms on the benzene ring . This replacement results in a structure that is similar in volume to the hydrogen atom, preventing steric hindrance from affecting the orderly arrangement of the liquid crystals . The high electronegativity of the fluorine atoms ensures that the fluorinated liquid crystal structure still has a certain dipole moment .
Biochemical Pathways
The compound’s interaction with its targets affects the orderly arrangement of the liquid crystals . This interaction influences the downstream effects of the liquid crystal components, enhancing their solubility in the mixed liquid crystal formula .
Pharmacokinetics
The lipophilicity of the fluorine atoms can significantly increase the solubility of other liquid crystal components in the mixed liquid crystal formula .
Result of Action
The result of the compound’s action is the enhancement of the performance of liquid crystal materials . The fluorinated liquid crystals have become the mainstream for thin-film transistor liquid crystal displays .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . This storage condition helps maintain the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 3-Bromo-2,4-difluorobenzaldehyde involves the bromination of 2,4-difluorobenzaldehyde. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, and the product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4-difluorobenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the electron-withdrawing bromine and fluorine atoms, which make the benzene ring more reactive towards electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Bromination: Bromine (Br2) and catalysts like FeBr3 or AlBr3.
Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Bromination: this compound.
Nucleophilic Substitution: Substituted benzaldehydes depending on the nucleophile used.
Oxidation: 3-Bromo-2,4-difluorobenzoic acid.
Reduction: 3-Bromo-2,4-difluorobenzyl alcohol.
Scientific Research Applications
3-Bromo-2,4-difluorobenzaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-2,4-difluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of bromine and fluorine atoms at the 3 and 2,4 positions, respectively, influences its reactivity and makes it a valuable intermediate in the synthesis of various compounds .
Properties
IUPAC Name |
3-bromo-2,4-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUJOBHCYUUMBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1326714-93-5 | |
Record name | 3-Bromo-2,4-difluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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